3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through substitution reactions using appropriate reagents.
Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Pathways involved: Specific signaling pathways or metabolic pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrol-2-one derivatives that have similar functional groups.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule makes it unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Properties
Molecular Formula |
C21H21NO7 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO7/c1-28-14-5-3-4-13(10-14)19(25)17-18(22(8-9-23)21(27)20(17)26)12-6-7-15(24)16(11-12)29-2/h3-7,10-11,18,23-25H,8-9H2,1-2H3/b19-17- |
InChI Key |
ZNPDLIRVLCBILM-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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